molecular formula C26H26N4O7 B12417510 Irsenontrine maleate CAS No. 1630083-70-3

Irsenontrine maleate

Cat. No.: B12417510
CAS No.: 1630083-70-3
M. Wt: 506.5 g/mol
InChI Key: AFKSGMDXSLTKSU-DASCVMRKSA-N
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Description

Irsenontrine maleate, also known as E2027, is a selective inhibitor of phosphodiesterase 9 (PDE9). This enzyme breaks down cyclic guanosine monophosphate (cGMP), a second messenger involved in synaptic function and memory. By inhibiting PDE9, this compound aims to boost brain cGMP levels, potentially improving cognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irsenontrine maleate involves multiple steps, starting with the preparation of the core pyrazoloquinoline structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions

Irsenontrine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .

Mechanism of Action

Irsenontrine maleate exerts its effects by selectively inhibiting phosphodiesterase 9 (PDE9). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the brain. Elevated cGMP levels enhance synaptic function and memory, potentially improving cognitive performance .

Comparison with Similar Compounds

Properties

CAS No.

1630083-70-3

Molecular Formula

C26H26N4O7

Molecular Weight

506.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one

InChI

InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1

InChI Key

AFKSGMDXSLTKSU-DASCVMRKSA-N

Isomeric SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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